molecular formula C19H20O5S B4999636 2-oxo-2-phenylethyl 3-[(3,4-dimethylphenyl)sulfonyl]propanoate

2-oxo-2-phenylethyl 3-[(3,4-dimethylphenyl)sulfonyl]propanoate

Cat. No. B4999636
M. Wt: 360.4 g/mol
InChI Key: ARQYCSPFQAYRKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-oxo-2-phenylethyl 3-[(3,4-dimethylphenyl)sulfonyl]propanoate is a chemical compound commonly used in scientific research. It is a derivative of 2-oxo-2-phenylethyl, which is used in the synthesis of various compounds. The compound has been found to have various biochemical and physiological effects, making it an important tool in scientific research.

Mechanism of Action

The exact mechanism of action of 2-oxo-2-phenylethyl 3-[(3,4-dimethylphenyl)sulfonyl]propanoate is not fully understood. However, it has been found to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. This inhibition leads to an increase in the levels of acetylcholine in the brain, which can have various physiological effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to have antioxidant activity, which can protect cells from oxidative damage. The compound has also been found to have anti-inflammatory activity, which can reduce inflammation in the body. Additionally, it has been found to have neuroprotective effects, which can protect neurons from damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-oxo-2-phenylethyl 3-[(3,4-dimethylphenyl)sulfonyl]propanoate in lab experiments is its wide range of biological activities. The compound can be used to study various physiological processes and can be a useful tool in drug discovery and development. However, one limitation of using the compound is its potential toxicity. It is important to use the compound in appropriate concentrations and to take appropriate safety precautions when working with it.

Future Directions

There are many future directions for research involving 2-oxo-2-phenylethyl 3-[(3,4-dimethylphenyl)sulfonyl]propanoate. One area of research could be to further understand the mechanism of action of the compound and its effects on various physiological processes. Additionally, the compound could be used to develop new drugs for the treatment of various diseases, such as Alzheimer's disease and Parkinson's disease. Finally, the compound could be used to develop new tools for studying the brain and its functions.

Synthesis Methods

The synthesis of 2-oxo-2-phenylethyl 3-[(3,4-dimethylphenyl)sulfonyl]propanoate is a multistep process that involves the reaction of 2-oxo-2-phenylethyl with 3,4-dimethylbenzenesulfonyl chloride in the presence of a base. The resulting compound is then reacted with propanoic acid to produce the final product.

Scientific Research Applications

2-oxo-2-phenylethyl 3-[(3,4-dimethylphenyl)sulfonyl]propanoate has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis and as a tool in medicinal chemistry. The compound has been found to have various biological activities, making it an important tool in drug discovery and development.

properties

IUPAC Name

phenacyl 3-(3,4-dimethylphenyl)sulfonylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O5S/c1-14-8-9-17(12-15(14)2)25(22,23)11-10-19(21)24-13-18(20)16-6-4-3-5-7-16/h3-9,12H,10-11,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARQYCSPFQAYRKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)CCC(=O)OCC(=O)C2=CC=CC=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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